Pubchem_13199583

Description

PubChem Compound CID 13199583 is a unique chemical entity registered in the PubChem database, a premier public repository managed by the National Center for Biotechnology Information (NCBI) . PubChem aggregates chemical information from over 350 data contributors, including academic institutions, government agencies, and private organizations, to provide standardized structural, biological, and pharmacological data for small molecules . Each Compound ID (CID) represents a distinct, curated chemical structure derived from PubChem’s Substance database through a rigorous standardization process .

Properties

CAS No. |

89928-24-5 |

|---|---|

Molecular Formula |

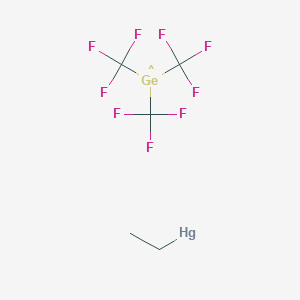

C5H5F9GeHg |

Molecular Weight |

509.30 g/mol |

InChI |

InChI=1S/C3F9Ge.C2H5.Hg/c4-1(5,6)13(2(7,8)9)3(10,11)12;1-2;/h;1H2,2H3; |

InChI Key |

BKDOWWDOELJQHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC[Hg].C(F)(F)(F)[Ge](C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Pubchem_13199583 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and solvents under controlled conditions to achieve the desired compound. For example, a common synthetic route might involve the use of dichloromethane and methanol as solvents, along with other reagents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using advanced equipment and techniques. This often includes the use of crystallization autoclaves and supercritical fluid crystallization systems to obtain high-purity compounds with increased bioavailability .

Chemical Reactions Analysis

Types of Reactions

Pubchem_13199583 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents.

Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into different forms.

Substitution: Substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Pubchem_13199583 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in biological assays to study its effects on different biological systems.

Medicine: Investigated for its potential therapeutic properties and effects on human health.

Industry: Utilized in industrial processes for the production of various chemical products

Mechanism of Action

The mechanism of action of Pubchem_13199583 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. The exact mechanism may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem provides two primary methods to identify compounds structurally related to CID 13199583: 2-D similarity (Similar Compounds) and 3-D similarity (Similar Conformers) . These approaches are complementary, offering distinct insights into molecular relationships .

2-D Similarity (Similar Compounds)

2-D similarity focuses on topological features, such as atomic connectivity and functional groups. It uses the Tanimoto coefficient , a fingerprint-based metric, to quantify structural resemblance. Compounds with shared scaffolds or substituents are prioritized .

Key Features of 2-D Similarity:

- Scaffold-Centric : Identifies analogs with conserved core structures.

- Functional Group Matching : Highlights molecules with similar reactive moieties.

- Threshold-Based : Results are filtered to retain only high-confidence matches (typically Tanimoto ≥ 0.8) .

3-D Similarity (Similar Conformers)

3-D similarity evaluates spatial and electrostatic compatibility using shape-overlap scores (e.g., STST-opt) and feature-based alignment . This method prioritizes molecules with analogous binding conformations, even if their 2-D structures differ .

Key Features of 3-D Similarity:

- Shape Complementarity : Matches molecules with comparable van der Waals surfaces.

- Electrostatic Alignment : Considers charge distribution for macromolecule interactions.

- Conformer Flexibility : Accounts for up to 500 conformers per compound, generated via Merck Molecular Force Field (MMFF94s) .

Comparative Analysis of 2-D vs. 3-D Similarity

The table below summarizes the critical differences between these approaches:

Complementarity of 2-D and 3-D Methods

Studies demonstrate that 2-D and 3-D similarity searches yield non-overlapping results, underscoring their synergistic utility. For example, 3-D methods can identify structurally divergent molecules with similar pharmacophores, while 2-D methods excel at finding close analogs for synthesis or patent analysis .

Case Study: Hypothetical Analog Identification for CID 13199583

Using PubChem’s tools, hypothetical analogs of CID 13199583 might include:

| CID | Similarity Type | Tanimoto/Shape Score | Key Structural Features |

|---|---|---|---|

| 13199584 | 2-D | 0.92 | Shared aromatic core with hydroxyl substitution |

| 13199585 | 3-D | 0.85 | Aliphatic chain with carboxylate group (shape match) |

Note: These examples are illustrative; actual analogs require PubChem query execution.

Limitations and Considerations

- Conformer Quality : 3-D models exclude large/flexible molecules (>50 atoms or >15 rotatable bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.